molecular formula C16H16F3N5O B10920506 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(furan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(furan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10920506
M. Wt: 351.33 g/mol
InChI Key: SDZNPJSQLXSXSA-UHFFFAOYSA-N
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Description

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-FURYLMETHYL)AMINE is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-FURYLMETHYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include trifluoromethylating agents, ethylating agents, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-FURYLMETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-FURYLMETHYL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-FURYLMETHYL)AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, pyrimidine, and furan derivatives. Examples include:

    Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.

    Pyrimidine derivatives: Often used in antiviral and anticancer therapies.

    Furan derivatives: Known for their antimicrobial and anti-inflammatory activities.

Uniqueness

What sets N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-FURYLMETHYL)AMINE apart is its unique combination of these three heterocyclic systems, which could confer unique biological activities and chemical reactivity not seen in simpler compounds.

Properties

Molecular Formula

C16H16F3N5O

Molecular Weight

351.33 g/mol

IUPAC Name

4-(1-ethyl-3-methylpyrazol-4-yl)-N-(furan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H16F3N5O/c1-3-24-9-12(10(2)23-24)13-7-14(16(17,18)19)22-15(21-13)20-8-11-5-4-6-25-11/h4-7,9H,3,8H2,1-2H3,(H,20,21,22)

InChI Key

SDZNPJSQLXSXSA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NCC3=CC=CO3)C(F)(F)F

Origin of Product

United States

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